2-iodo-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol
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Overview
Description
2-iodo-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol is an aromatic organic compound It is a derivative of phenol, characterized by the presence of iodine atoms and a benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol can be achieved through several synthetic routes. One common method involves the treatment of 2-chloromercuriphenol with iodine, resulting in the formation of 2-iodophenol . This intermediate can then undergo further reactions to introduce the benzoxazole moiety and the imino group.
Another approach involves the direct iodination of phenol, which yields a mixture of 2- and 4-iodo derivatives . The desired 2-iodo derivative can be isolated and subsequently reacted with appropriate reagents to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using phenol as the starting material. The process would require careful control of reaction conditions to ensure high yield and purity of the desired product. Advanced purification techniques such as recrystallization and chromatography may be employed to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-iodo-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, where the iodine substituent is replaced by a new carbon group ortho to the hydroxy group of the phenol.
Cyclization Reactions: These reactions can lead to the formation of heterocycles, enhancing the compound’s structural complexity.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, chloromercuriphenol, and various nucleophiles. Reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include substituted phenols, benzoxazole derivatives, and various heterocyclic compounds. These products can have diverse applications in different fields of research.
Scientific Research Applications
2-iodo-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: It can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-iodo-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol exerts its effects involves interactions with molecular targets and pathways The iodine atoms and benzoxazole moiety play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity
Comparison with Similar Compounds
Similar Compounds
2-Iodophenol: A simpler derivative of phenol with a single iodine atom.
3-Iodophenol: Another iodinated phenol with the iodine atom in a different position.
4-Iodophenol: Similar to 2-iodophenol but with the iodine atom in the para position.
Uniqueness
2-iodo-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol is unique due to its complex structure, which includes multiple iodine atoms and a benzoxazole moiety
Properties
Molecular Formula |
C20H12I2N2O2 |
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Molecular Weight |
566.1 g/mol |
IUPAC Name |
2-iodo-6-[[2-(3-iodophenyl)-1,3-benzoxazol-6-yl]iminomethyl]phenol |
InChI |
InChI=1S/C20H12I2N2O2/c21-14-5-1-3-12(9-14)20-24-17-8-7-15(10-18(17)26-20)23-11-13-4-2-6-16(22)19(13)25/h1-11,25H |
InChI Key |
QJIDEGKEPWMNCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C2=NC3=C(O2)C=C(C=C3)N=CC4=C(C(=CC=C4)I)O |
Origin of Product |
United States |
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